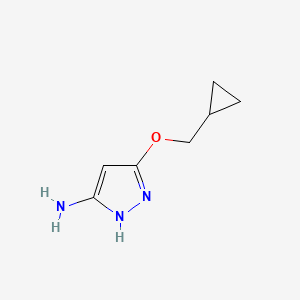

5-(cyclopropylmethoxy)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-6-3-7(10-9-6)11-4-5-1-2-5/h3,5H,1-2,4H2,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKPVUNMPKWQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NNC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719912 | |

| Record name | 3-(Cyclopropylmethoxy)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852443-66-4 | |

| Record name | 5-(Cyclopropylmethoxy)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852443-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclopropylmethoxy)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the novel heterocyclic building block, 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine. As a member of the aminopyrazole family, this compound holds significant promise for medicinal chemistry and drug discovery, leveraging the unique structural and electronic features of the pyrazole core in combination with the desirable physicochemical properties imparted by the cyclopropylmethoxy substituent. This document is intended to be a valuable resource for researchers and scientists in the fields of synthetic and medicinal chemistry, offering detailed insights into its reactivity, potential for structural diversification, and role in the development of new therapeutic agents.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in a variety of interactions with biological targets. The 3-aminopyrazole moiety, in particular, is a key building block in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3] The amino group at the 3-position serves as a crucial handle for synthetic elaboration, allowing for the introduction of diverse functionalities to modulate pharmacological activity.[4]

The subject of this guide, this compound, introduces a cyclopropylmethoxy group at the 5-position. This substituent is of particular interest in drug design as the cyclopropyl group can enhance metabolic stability, improve binding affinity, and favorably influence lipophilicity. This guide will explore the synthesis, chemical behavior, and potential of this promising, yet underexplored, molecule.

Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Supporting Evidence |

| Molecular Formula | C₇H₁₁N₃O | Calculated from the chemical structure. |

| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Based on the appearance of similar aminopyrazole compounds. |

| Melting Point | 110-130 °C | Inferred from analogs like 3-Amino-5-phenylpyrazole (124-127 °C). |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The presence of the polar amine and pyrazole nitrogens suggests solubility in polar solvents. The hydrophobic cyclopropylmethoxy group will limit aqueous solubility. |

| pKa (of the amino group) | 4.5 - 5.5 | The amino group on the pyrazole ring is generally less basic than a typical aniline due to the electron-withdrawing nature of the heterocyclic ring. |

| LogP | 1.0 - 2.0 | The cyclopropylmethoxy group will increase lipophilicity compared to a simple methoxy or ethoxy substituent. |

Proposed Synthesis Protocol

A robust synthetic route to this compound can be designed based on established methodologies for the synthesis of substituted 5-aminopyrazoles.[5] The proposed multi-step synthesis is outlined below, with a detailed explanation of the rationale behind each step.

Overall Synthetic Scheme

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine

Abstract: This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine, a heterocyclic building block of significant interest in modern medicinal chemistry. Recognizing its role as a key intermediate in the development of kinase inhibitors and other therapeutic agents, this document details a scientifically grounded, multi-step synthesis beginning from accessible starting materials. The narrative emphasizes the chemical principles and strategic decisions behind the chosen methodologies. Furthermore, a complete framework for the analytical characterization of the final compound is presented, ensuring researchers can verify its structural integrity and purity. This guide is intended for an audience of researchers, chemists, and drug development professionals who require a practical, in-depth understanding of preparing and validating this valuable pyrazole derivative.

Strategic Importance in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib and anti-obesity drugs like rimonabant.[1][2] Within this class, the 5-aminopyrazole motif is particularly valuable, serving as a versatile precursor for a wide range of more complex, biologically active molecules.[3][4]

The target molecule, this compound, combines this potent heterocyclic core with a cyclopropylmethoxy side chain. The cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability and binding affinity by introducing conformational rigidity. The methoxy ether linkage provides a hydrogen bond acceptor site and modulates the compound's physicochemical properties. Consequently, this molecule is a crucial intermediate for creating novel therapeutics, particularly in oncology as a building block for kinase inhibitors.[5] This guide provides a detailed protocol for its logical synthesis and rigorous characterization.

Retrosynthetic Analysis and Synthetic Strategy

The most reliable and widely adopted method for constructing the 5-aminopyrazole ring is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[6][7] This forms the basis of our retrosynthetic strategy.

Retrosynthetic Analysis:

The primary disconnection of the target pyrazole ring (I) reveals two key synthons: hydrazine and the β-ketonitrile precursor, 4-(cyclopropylmethoxy)-3-oxobutanenitrile (II). This precursor can be conceptually derived from the reaction of an activated acetic acid equivalent, such as acetonitrile, with an ester containing the cyclopropylmethoxy group, like ethyl 2-(cyclopropylmethoxy)acetate (III). This ester, in turn, is readily accessible from commercially available cyclopropylmethanol (IV) and an ethyl haloacetate.

Forward Synthetic Pathway:

Based on the retrosynthetic analysis, a three-step forward synthesis is proposed. The workflow begins with the synthesis of the key ether intermediate, proceeds to the formation of the β-ketonitrile via a Claisen-type condensation, and concludes with the pyrazole ring formation.

Detailed Experimental Protocol

Disclaimer: These protocols are based on established chemical principles and should be performed by trained personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Synthesis of Ethyl 2-(cyclopropylmethoxy)acetate

Rationale: This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. Sodium hydride (NaH) is used as a strong base to deprotonate the alcohol of cyclopropylmethanol, creating a potent nucleophile that readily displaces the bromide from ethyl bromoacetate. Anhydrous THF is the solvent of choice to prevent quenching the base.

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

-

Slowly add cyclopropylmethanol (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

-

Re-cool the mixture to 0 °C and add ethyl bromoacetate (1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to yield the pure ester.

Step 2: Synthesis of 4-(cyclopropylmethoxy)-3-oxobutanenitrile

Rationale: This reaction is a Claisen-type condensation between the ester synthesized in Step 1 and acetonitrile. Sodium ethoxide (NaOEt) acts as a strong base to deprotonate acetonitrile, forming a nucleophile that attacks the carbonyl group of the ester. The subsequent collapse of the tetrahedral intermediate eliminates ethanol, yielding the β-ketonitrile.[3]

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide (2.0 equivalents) in anhydrous ethanol.

-

To this solution, add acetonitrile (1.5 equivalents).

-

Add the ethyl 2-(cyclopropylmethoxy)acetate (1.0 equivalent) from Step 1 dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.

-

Concentrate the mixture under reduced pressure to remove most of the ethanol.

-

Extract the resulting aqueous residue with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude β-ketonitrile, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

Rationale: This is the key ring-forming step. Hydrazine hydrate reacts with the β-ketonitrile in a cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine initially attacks the ketone carbonyl, followed by an intramolecular cyclization where the other nitrogen attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole aromatic ring.[2][7]

Procedure:

-

Dissolve the crude 4-(cyclopropylmethoxy)-3-oxobutanenitrile (1.0 equivalent) from Step 2 in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Comprehensive Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound.

Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | Protons on Cyclopropyl Ring: Multiplets in the upfield region (δ ~0.3-1.2 ppm). A characteristic multiplet for the CH proton and separate multiplets for the non-equivalent CH₂ protons. -O-CH₂- Protons: A doublet around δ ~3.8-4.0 ppm, coupled to the cyclopropyl CH proton. Pyrazole Ring CH: A singlet around δ ~5.4-5.8 ppm. Amine (-NH₂) Protons: A broad singlet (exchangeable with D₂O) around δ ~4.5-5.5 ppm. Pyrazole NH Proton: A very broad singlet in the downfield region (δ > 9.0 ppm). |

| ¹³C NMR | Cyclopropyl Carbons: Signals in the upfield region (δ ~3-12 ppm). -O-CH₂- Carbon: A signal around δ ~75-80 ppm. Pyrazole Ring Carbons: Three signals in the aromatic/olefinic region; C4 (~85-95 ppm), C5 (~150-160 ppm), and C3 (~155-165 ppm).[8] |

| Mass Spec. (ESI-MS) | Molecular Formula: C₇H₁₁N₃O Molecular Weight: 153.18 g/mol Expected Ion Peak [M+H]⁺: m/z = 154.19 |

| FTIR | N-H Stretching: Broad absorption band in the range of 3200-3400 cm⁻¹ (amine). C-H Stretching: Absorptions around 2850-3000 cm⁻¹. C=N & C=C Stretching: Absorptions in the 1550-1650 cm⁻¹ region. C-O Stretching: Strong absorption around 1050-1150 cm⁻¹ (ether). |

Purity Assessment

A high-purity profile is critical for subsequent applications in drug discovery. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this assessment.[9]

| Parameter | Typical Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid or TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

| Expected Result | A single major peak with >95% purity by area percentage. |

Conclusion

This guide outlines a logical and efficient synthetic route for this compound, a compound of high value to the medicinal chemistry community. The described pathway is based on well-established and robust chemical transformations, ensuring reproducibility. The comprehensive characterization protocol provides a clear framework for validating the final product's identity and purity, empowering researchers to confidently utilize this key building block in the design and synthesis of next-generation therapeutic agents.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(Cyclopropylmethyl)-1H-pyrazol-3-amine [myskinrecipes.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijcpa.in [ijcpa.in]

An In-Depth Technical Guide to 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine (CAS 852443-66-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine (CAS Number: 852443-66-4), a key heterocyclic building block in modern medicinal chemistry. The document details its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses its significant role as an intermediate in the development of therapeutic agents, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, characterization, and application of this important molecule.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a multitude of bioactive compounds.[1] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. Their utility stems from the pyrazole ring's unique electronic and steric properties, which allow for diverse substitutions and interactions with various biological targets.

This compound, in particular, has emerged as a valuable intermediate in the synthesis of targeted therapies. The presence of the cyclopropylmethoxy group can enhance metabolic stability and binding affinity to target proteins, making it an attractive moiety for the design of novel drug candidates. This guide will delve into the technical aspects of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in synthesis and drug development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 852443-66-4 | Internal Knowledge |

| Molecular Formula | C₇H₁₁N₃O | Internal Knowledge |

| Molecular Weight | 153.18 g/mol | Internal Knowledge |

| Appearance | Expected to be a solid | General chemical knowledge |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General chemical knowledge |

| Purity | Commercially available with >95% purity | Internal Knowledge |

Synthesis and Mechanism

A likely precursor for the synthesis of the target molecule is 3-cyclopropyl-3-oxopropanenitrile. The synthesis of derivatives of a similar compound, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, has been reported to start from 3-cyclopropyl-3-oxopropanenitrile and a substituted hydrazine.

The proposed synthetic pathway involves two key steps:

-

Formation of the Pyrazole Ring: The reaction of 3-cyclopropyl-3-oxopropanenitrile with hydrazine hydrate would lead to the formation of 5-cyclopropyl-1H-pyrazol-3-amine. This reaction is a classic example of a Knorr-type pyrazole synthesis.

-

Introduction of the Cyclopropylmethoxy Group: This step is hypothesized to proceed via a nucleophilic substitution reaction. However, the exact precursor and reaction conditions for introducing the cyclopropylmethoxy group at the 5-position are not explicitly detailed in the available search results. A possible route could involve the use of a 5-hydroxy-1H-pyrazol-3-amine derivative followed by Williamson ether synthesis with a cyclopropylmethyl halide.

Conceptual Synthetic Workflow:

Caption: Proposed synthetic pathway for this compound.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of a synthesized compound. While specific spectral data for this compound is not available in the provided search results, this section outlines the expected analytical profile based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons (a multiplet in the upfield region), the methylene protons of the methoxy group (a doublet), the methine proton of the cyclopropyl group (a multiplet), a singlet for the pyrazole C4-proton, and broad signals for the amine and pyrazole N-H protons. For comparison, the ¹H NMR spectrum of a related compound, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, showed signals for the cyclopropyl protons as multiplets at 0.71 and 0.92 ppm and the methine proton at 1.85 ppm.

-

¹³C NMR: The carbon NMR spectrum would be expected to show signals for the cyclopropyl carbons, the methylene carbon of the methoxy group, and the three distinct carbons of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 154.10.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by the area percentage of the main peak.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its primary application lies in the development of kinase inhibitors .

Kinases are a class of enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Therefore, inhibiting specific kinases has become a major focus of modern drug discovery.

The 3-aminopyrazole scaffold is a well-established "hinge-binding" motif, meaning it can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The substituents at the 5-position of the pyrazole ring, such as the cyclopropylmethoxy group, can then be tailored to achieve selectivity and potency for a specific kinase target.

While specific drug candidates containing the this compound moiety are not detailed in the provided search results, numerous patents describe the use of similar 3-aminopyrazole derivatives as kinase inhibitors for the treatment of cancer and other cell proliferative disorders.[2]

Logical Flow of Application in Kinase Inhibitor Discovery:

Sources

- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

5-(cyclopropylmethoxy)-1H-pyrazol-3-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Significance of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and potential applications of this compound, a key building block in modern drug discovery. We will delve into its structural features, supported by an examination of related compounds, propose a robust synthetic pathway, and discuss its potential as a precursor for novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of next-generation pharmaceuticals.

Table of Contents

-

Introduction to the Pyrazole Scaffold

-

Molecular Structure and Physicochemical Properties of this compound

-

Spectroscopic Characterization

-

Proposed Synthesis Protocol

-

Biological Significance and Applications in Drug Discovery

-

References

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them ideal for interacting with biological targets.[3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize drug-like characteristics.[4] Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib, feature a pyrazole core, underscoring its therapeutic importance.[1][2] The incorporation of a cyclopropyl group, as seen in the broader class of cyclopropyl-substituted pyrazoles, often enhances metabolic stability and binding affinity.[5]

Molecular Structure and Physicochemical Properties of this compound

The molecular structure of this compound is characterized by a central pyrazole ring functionalized with an amino group at the 3-position and a cyclopropylmethoxy group at the 5-position.

Key Structural Features:

-

Pyrazole Core: The aromatic pyrazole ring provides a rigid scaffold for the appended functional groups.

-

3-Amino Group: This primary amine is a key site for further chemical modification and can act as a hydrogen bond donor.

-

5-Cyclopropylmethoxy Group: This ether linkage introduces flexibility and lipophilicity. The cyclopropyl ring can contribute to enhanced metabolic stability and may participate in favorable van der Waals interactions within a protein binding pocket.

Tautomerism:

It is important to note that 3-aminopyrazoles can exist as tautomers, with the proton on the pyrazole nitrogen potentially migrating. The predominant tautomer is generally the 3-amino form, which is predicted to be more stable than the 5-amino tautomer.[6]

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | 5-cyclopropyl-1H-pyrazol-3-amine |

| CAS Number | 852443-66-4[7] | 175137-46-9[3] |

| Molecular Formula | C₇H₁₁N₃O[7] | C₆H₉N₃[3] |

| Molecular Weight | 153.18 g/mol [7] | 123.16 g/mol [8] |

| Appearance | (Predicted) White to off-white solid or oil | Liquid[8] |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Density | Not available | 1.159 g/mL at 25 °C[8] |

| Refractive Index | Not available | n20/D 1.566[8] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl, methoxy, and pyrazole ring protons.

-

Cyclopropyl Protons: A multiplet in the upfield region (δ 0.3-1.2 ppm).

-

Methylene Protons (-O-CH₂-): A doublet around δ 3.8-4.2 ppm.

-

Pyrazole CH Proton: A singlet around δ 5.5-6.0 ppm.

-

NH₂ Protons: A broad singlet that may vary in chemical shift depending on the solvent and concentration.

-

NH Proton (pyrazole): A broad singlet, typically at a higher chemical shift.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display distinct signals for each carbon environment.

-

Cyclopropyl Carbons: Signals in the upfield region (δ 5-15 ppm).

-

Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.

-

Pyrazole Carbons: Signals in the aromatic region, with the carbon bearing the amino group appearing at a lower field.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by the following key absorptions:

-

N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ characteristic of a primary amine.[9][10]

-

C-H Stretching: Bands corresponding to the aromatic C-H of the pyrazole ring and the aliphatic C-H of the cyclopropyl and methoxy groups.

-

C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region from the pyrazole ring.

-

C-O Stretching: A strong band around 1050-1150 cm⁻¹ for the ether linkage.

Mass Spectrometry:

The mass spectrum should show a molecular ion peak (M⁺) at m/z 153. Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group or cleavage of the pyrazole ring.

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned based on established methods for pyrazole synthesis. The following protocol outlines a likely synthetic route.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Step 1: Condensation. Cyclopropylacetonitrile is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide to form ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate.

-

Step 2: Methylation. The resulting β-ketoester is then O-methylated using a methylating agent such as dimethyl sulfate in the presence of a milder base like potassium carbonate to yield ethyl 2-cyano-3-cyclopropyl-3-methoxyacrylate.

-

Step 3: Cyclization. Finally, cyclization with hydrazine hydrate in a suitable solvent like ethanol will afford the target molecule, this compound.

This synthetic approach is robust and allows for the introduction of the desired functional groups in a controlled manner.

Biological Significance and Applications in Drug Discovery

The 3-amino-1H-pyrazole scaffold is a key pharmacophore in the design of kinase inhibitors.[11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2]

Potential as a Kinase Inhibitor Precursor:

The amino group at the 3-position of this compound serves as a crucial attachment point for moieties that can interact with the hinge region of the ATP-binding site of kinases. The cyclopropylmethoxy group at the 5-position can be directed towards the solvent-exposed region or other pockets within the kinase domain, potentially enhancing selectivity and potency.

Derivatives of the closely related 5-cyclopropyl-1H-pyrazol-3-amine have been investigated as antitumor agents.[12] Furthermore, various cyclopropyl-containing pyrazole derivatives have shown promise as inhibitors of JNK3 for neurodegenerative diseases and as cannabinoid type 1 receptor antagonists.[5][13]

Structure-Activity Relationship (SAR) Insights:

The synthesis of a library of compounds derived from this compound would allow for the exploration of structure-activity relationships. By modifying the 3-amino group with different substituents, it is possible to probe the steric and electronic requirements for optimal binding to a target kinase.

Signaling Pathway Diagram

Caption: General signaling pathway illustrating kinase inhibition.

Conclusion

This compound is a molecule of significant interest for drug discovery and development. Its unique combination of a proven pharmacophore, the 3-aminopyrazole core, with a metabolically robust and potentially affinity-enhancing cyclopropylmethoxy group, makes it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide has provided a detailed overview of its molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and its potential applications. Further research into the synthesis and biological evaluation of derivatives of this compound is highly warranted and holds the promise of yielding new and effective treatments for a range of diseases.

References

- 1. 5-Methoxy-1H-pyrazol-3-amine | C4H7N3O | CID 14388559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1H-Pyrazol-3-amine, 5-(cyclopropylmethoxy)-,(CAS# 852443-66-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 [sigmaaldrich.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 13. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of bioactive compounds with diverse therapeutic applications. This technical guide delves into the putative mechanism of action of a specific, yet under-characterized molecule: 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine. While direct experimental data for this compound remains limited, this document synthesizes the wealth of knowledge surrounding the broader class of 3-aminopyrazoles to construct a robust, evidence-based framework of its likely biological activities. We will explore potential roles as a kinase inhibitor, a disruptor of microtubule dynamics, an inhibitor of bacterial topoisomerases, and a modulator of inflammatory pathways. This guide is intended to serve as a foundational resource for researchers, providing hypothesized mechanisms, detailed experimental protocols to test these hypotheses, and a comprehensive list of references to support further investigation.

Introduction: The Prominence of the Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][2] The introduction of an amino group to this core, creating aminopyrazoles, significantly enhances its pharmacological versatility.[3][4] The position of this amino substituent is a critical determinant of the molecule's biological activity, with 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles each exhibiting distinct profiles.[3][4] Our focus, this compound, belongs to the 3-aminopyrazole class, a group renowned for its potential as kinase inhibitors, anti-cancer agents, and anti-infectives.[3][4][5] The cyclopropylmethoxy moiety at the 5-position likely contributes to the molecule's lipophilicity and metabolic stability, potentially enhancing its drug-like properties.

Putative Mechanisms of Action

Based on extensive research into structurally related 3-aminopyrazole derivatives, we can hypothesize several primary mechanisms of action for this compound.

Kinase Inhibition: A Primary Target for 3-Aminopyrazoles

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention. The 3-aminopyrazole scaffold is a well-established ATP-competitive kinase inhibitor motif.[5]

Aberrant FGFR signaling is a key driver in various cancers. A series of 3-aminopyrazole derivatives have been developed as potent inhibitors of both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[6] It is plausible that this compound could act as an FGFR inhibitor.

-

Hypothesized Interaction: The 3-amino group of the pyrazole core likely forms crucial hydrogen bonds with the hinge region of the FGFR kinase domain, mimicking the interaction of the adenine portion of ATP. The cyclopropylmethoxy group may occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

Caption: Hypothesized disruption of tubulin polymerization.

-

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

-

Materials: Cancer cell lines (e.g., MCF-7 for breast cancer), cell culture medium, fetal bovine serum (FBS), this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). c. Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with the solubilizing agent. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Certain 3-aminopyrazole derivatives have demonstrated antibacterial activity by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [3]

-

Hypothesized Interaction: The planar pyrazole ring may intercalate into the DNA, while the substituents could interact with the enzyme's active site, preventing the re-ligation of cleaved DNA strands.

Caption: Workflow for antibacterial activity screening.

RIPK1 Inhibition and Anti-Inflammatory Effects

Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death that can drive inflammation. A 1H-pyrazol-3-amine derivative has been identified as a potent and selective RIPK1 inhibitor with therapeutic potential in inflammatory diseases. [7]

-

Hypothesized Interaction: The 3-aminopyrazole core could bind to the ATP pocket of the RIPK1 kinase domain, inhibiting its autophosphorylation and downstream signaling.

Data Summary

While specific data for this compound is not publicly available, the following table summarizes the activities of related aminopyrazole derivatives from the literature.

| Compound Class | Target(s) | Reported Activity | Reference |

| 3-Aminopyrazole Derivatives | FGFR2, FGFR3 | Single-digit nanomolar potency | [6] |

| 4,5-Diaryl-3-aminopyrazoles | Tubulin | Inhibition of polymerization, G2/M arrest | [3] |

| Pyrido[2,3-b]indole with 3-AP | DNA Gyrase, Topoisomerase IV | MIC = 8 µg/mL against E. coli | [3] |

| 1H-Pyrazol-3-amine Derivative | RIPK1 | Low nanomolar activity | [7] |

Conclusion and Future Directions

The aminopyrazole scaffold represents a highly versatile platform for the development of novel therapeutics. Based on the extensive body of research on this chemical class, this compound holds significant promise as a bioactive molecule. The putative mechanisms of action outlined in this guide—kinase inhibition, disruption of microtubule dynamics, antibacterial activity, and anti-inflammatory effects—provide a solid foundation for initiating a comprehensive investigation into its therapeutic potential.

Future research should focus on the systematic evaluation of this compound through the experimental protocols detailed herein. A broad kinase screen, coupled with cell-based assays for proliferation and apoptosis, will be crucial in elucidating its primary mechanism of action. Should the compound exhibit potent activity against a particular target, further structure-activity relationship (SAR) studies and in vivo efficacy models will be warranted to advance its development as a potential clinical candidate.

References

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.

- Recent developments in aminopyrazole chemistry. (2025).

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). PMC - NIH.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023).

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC - NIH.

- 5-cyclopropyl-1-(4-methoxybenzyl)-1h-pyrazol-3-amine. (n.d.). MySkinRecipes.

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (n.d.).

- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (n.d.). PubMed.

- Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. (2010). CORE.

- 1H-Pyrazol-3-amine, 5-(cyclopropylmethoxy). (n.d.). Sinfoo Biotech.

- N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses. (n.d.).

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (n.d.).

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.

- 3-Amino-5-cyclopropyl-1H-pyrazole. (n.d.). Sigma-Aldrich.

- Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflamm

- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.).

- Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h)

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.

- 5-Methoxy-1H-pyrazol-3-amine. (n.d.). PubChem.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI.

- 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

- Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. (n.d.). PubMed.

- Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. (2021). PubMed.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collection - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine

Abstract

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the design of targeted therapeutics, particularly protein kinase inhibitors. This technical guide provides an in-depth exploration of the potential therapeutic targets for the novel compound, 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine. Synthesizing data from structure-activity relationship (SAR) studies of analogous compounds and the established roles of specific kinase families in disease, this document proposes a focused, evidence-based strategy for target identification and validation. We will delve into the rationale for prioritizing Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase B (AURKB), and the BCR-ABL fusion protein as primary targets. This guide will further provide detailed, field-proven experimental protocols for in-vitro and cell-based validation, designed to be self-validating systems for robust and reproducible results. The content herein is intended for researchers, scientists, and drug development professionals seeking to accelerate the preclinical development of novel pyrazole-based inhibitors.

Introduction: The Promise of a Privileged Scaffold

This compound emerges from a class of heterocyclic compounds that have demonstrated significant therapeutic impact. The pyrazole core is a key pharmacophore in numerous FDA-approved drugs, valued for its metabolic stability and ability to form crucial hydrogen bond interactions within the ATP-binding pockets of protein kinases.[1][2] The 3-amino substitution, in particular, has been shown to be a critical anchor for binding to the hinge region of many kinases, a foundational interaction for potent inhibition.[3]

Furthermore, the incorporation of a cyclopropylmethoxy group at the 5-position is a deliberate design choice. The cyclopropyl moiety is known to enhance metabolic stability by being less susceptible to oxidative metabolism and can improve potency by introducing conformational rigidity.[4][5] This strategic combination of a proven pharmacophore with a group that enhances drug-like properties positions this compound as a promising starting point for the development of targeted therapies.

This guide will provide a comprehensive roadmap for elucidating the therapeutic potential of this molecule by focusing on three high-value oncology targets: CDK2, Aurora Kinase B, and BCR-ABL.

Prioritized Therapeutic Targets: An Evidence-Based Rationale

Based on the structural motifs of this compound and extensive precedent in kinase inhibitor development, we propose the following protein kinases as primary therapeutic targets.

Cyclin-Dependent Kinase 2 (CDK2): A Central Regulator of Cell Cycle Progression

Rationale for Targeting CDK2:

CDK2 is a serine/threonine kinase that plays a critical role in the G1/S transition of the cell cycle.[4][6] Its dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation.[3][6] The 3-aminopyrazole scaffold has been successfully employed in the development of potent CDK inhibitors, making CDK2 a logical and promising target for our compound of interest.[3]

CDK2 Signaling Pathway in Cancer:

In normal cells, CDK2 activity is tightly regulated by cyclins (Cyclin E and Cyclin A) and CDK inhibitors. In cancer, overexpression of cyclins or loss of CDK inhibitors leads to constitutive CDK2 activation, which then phosphorylates key substrates like the retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA replication, driving the cell into S phase.[4][7]

Caption: Simplified CDK2 signaling pathway in cancer.

Aurora Kinase B (AURKB): A Key Regulator of Mitosis

Rationale for Targeting AURKB:

Aurora Kinase B is a crucial regulator of mitosis, ensuring proper chromosome segregation and cytokinesis.[8][9] Its overexpression is common in various cancers and is associated with aneuploidy and genomic instability. The pyrazole scaffold has been featured in several potent Aurora kinase inhibitors.[1][10] The potential for a compound like this compound to disrupt the mitotic machinery makes AURKB an attractive therapeutic target.

AURKB Signaling Pathway in Mitosis:

AURKB is a component of the chromosomal passenger complex (CPC), which localizes to centromeres during mitosis.[11] It phosphorylates multiple substrates, including histone H3, to regulate chromosome condensation and microtubule-kinetochore attachments.[9] Inhibition of AURKB leads to defects in chromosome alignment, failure of the spindle assembly checkpoint, and ultimately, mitotic catastrophe and cell death in cancer cells.[12]

Caption: Role of Aurora Kinase B in mitosis and the effect of its inhibition.

BCR-ABL: The Driving Oncoprotein in Chronic Myeloid Leukemia (CML)

Rationale for Targeting BCR-ABL:

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[1][13] The development of BCR-ABL inhibitors has revolutionized the treatment of CML. The pyrazole scaffold has been incorporated into successful BCR-ABL inhibitors.[1][14] Given the proven track record of this scaffold against this specific oncoprotein, BCR-ABL represents a highly relevant potential target.

BCR-ABL Signaling Pathway in CML:

BCR-ABL activates a multitude of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[15][16] This aberrant signaling leads to increased cell proliferation, reduced apoptosis, and altered cell adhesion, which are the hallmarks of CML.[13][17] Inhibition of the BCR-ABL kinase activity effectively shuts down these downstream pathways, leading to remission in CML patients.[1]

Caption: Key downstream signaling pathways activated by BCR-ABL.

Experimental Protocols for Target Validation

The following protocols provide a robust framework for the initial biochemical and cell-based characterization of this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of the compound against the purified kinase enzymes.

3.1.1. LanthaScreen™ TR-FRET Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase.[18][19]

Materials:

-

Purified recombinant human CDK2/Cyclin A, Aurora B, or BCR-ABL kinase.

-

LanthaScreen™ Eu-anti-Tag Antibody.

-

Kinase Tracer specific for the kinase of interest.

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Test Compound: 10 mM stock in 100% DMSO.

-

384-well, low-volume, white plates.

-

Plate reader capable of TR-FRET measurements.

Protocol:

-

Compound Dilution: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM.

-

Assay Plate Preparation: Add 5 µL of the diluted compound or DMSO (vehicle control) to the assay plate.

-

Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-anti-Tag antibody in Kinase Buffer A. Add 5 µL of this mixture to each well.

-

Tracer Addition: Add 5 µL of the kinase tracer to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3.1.2. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[20]

Materials:

-

Purified recombinant human CDK2/Cyclin A, Aurora B, or BCR-ABL kinase.

-

Substrate peptide specific for the kinase of interest.

-

ATP.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Test Compound: 10 mM stock in 100% DMSO.

-

White, opaque 96-well or 384-well plates.

-

Plate reader with luminescence detection capabilities.

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

| Assay | Principle | Readout | Advantages |

| LanthaScreen™ TR-FRET | Binding of a fluorescent tracer to the kinase | Time-Resolved Fluorescence Resonance Energy Transfer | High-throughput, sensitive, measures direct binding |

| ADP-Glo™ | Measurement of ADP production | Luminescence | Universal for any kinase, high dynamic range |

Table 1: Comparison of In Vitro Kinase Assay Platforms.

Cell-Based Target Engagement and Phenotypic Assays

Objective: To confirm target inhibition in a cellular context and observe the resulting cellular phenotype.

3.2.1. Cellular Phosphorylation Assay (Western Blot or ELISA)

This assay measures the phosphorylation of a known downstream substrate of the target kinase.

Materials:

-

Cancer cell line with high expression of the target kinase (e.g., HCT116 for CDK2, HeLa for Aurora B, K562 for BCR-ABL).[12][21]

-

Test Compound: 10 mM stock in 100% DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against the phosphorylated substrate and total protein.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

SDS-PAGE and Western blotting equipment.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Lyse the cells and determine the protein concentration.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phospho-substrate and total protein.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

3.2.2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the compound on cell proliferation and viability.

Materials:

-

Relevant cancer cell lines.

-

Test Compound.

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

96-well plates.

-

Microplate reader (absorbance or luminescence).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

-

Assay:

-

MTT: Add MTT reagent, incubate, and then solubilize the formazan crystals with DMSO. Measure absorbance at 570 nm.[2]

-

CellTiter-Glo®: Add CellTiter-Glo® reagent and measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

3.2.3. Phenotypic Analysis by High-Content Imaging

This method allows for the quantitative analysis of cellular phenotypes associated with the inhibition of specific kinases.[12]

Materials:

-

Relevant cancer cell lines.

-

Test Compound.

-

Fluorescent dyes for DNA (e.g., Hoechst 33342) and antibodies for specific cellular markers (e.g., phospho-histone H3 for mitotic arrest).

-

High-content imaging system.

Protocol:

-

Cell Treatment: Seed cells in imaging-compatible plates and treat with the test compound.

-

Staining: Fix and permeabilize the cells, then stain with fluorescent dyes and/or antibodies.

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to quantify cellular features such as nuclear morphology, DNA content (for cell cycle analysis), and the intensity of specific markers.[12]

| Parameter | CDK2 Inhibition | Aurora B Inhibition | BCR-ABL Inhibition |

| Phospho-Substrate | p-Rb (Ser807/811) | p-Histone H3 (Ser10) | p-CrkL (Tyr207) |

| Cellular Phenotype | G1 cell cycle arrest | Polyploidy, mitotic arrest | Apoptosis, reduced proliferation |

| Relevant Cell Line | HCT116, MCF-7 | HeLa, A549 | K562 |

Table 2: Expected Cellular Readouts for Target Inhibition.

Concluding Remarks and Future Directions

This technical guide outlines a clear and scientifically rigorous path for the initial characterization of this compound. The proposed targets—CDK2, Aurora Kinase B, and BCR-ABL—represent high-value opportunities in oncology, and the 3-aminopyrazole scaffold has a strong precedent for activity against these kinases. The provided experimental protocols are designed to be robust and to generate the critical data needed to build a compelling case for further preclinical development.

Successful validation of activity against one or more of these targets would warrant further investigation, including:

-

Kinome-wide selectivity profiling: To assess the off-target effects of the compound.

-

Structure-based drug design: To optimize potency and selectivity through iterative chemical synthesis.

-

In vivo efficacy studies: To evaluate the anti-tumor activity of the compound in animal models.

By following the strategic approach detailed in this guide, researchers can efficiently and effectively unlock the therapeutic potential of this compound and contribute to the development of the next generation of targeted cancer therapies.

References

-

Targeting CDK2 in cancer: challenges and opportunities for therapy. (n.d.). PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

-

Molecular Pathways: BCR-ABL. (2012). Clinical Cancer Research. [Link]

-

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile. (2008). Journal of Medicinal Chemistry. [Link]

-

Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. (2012). PMC. [Link]

-

Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. (2011). AACR Journals. [Link]

-

Chronic Myeloid Leukemia Signaling. (n.d.). GeneGlobe - QIAGEN. [Link]

-

Targeting CDK2 in cancer: challenges and opportunities for therapy. (2020). Prof. Elgene Lim. [Link]

-

Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. (2008). PNAS. [Link]

-

Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis. (2002). Molecular Biology of the Cell. [Link]

-

Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). PMC. [Link]

-

CDK2/CyclinA2 Kinase Enzyme System Datasheet. (n.d.). SignalChem. [Link]

-

Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (2007). PubMed Central. [Link]

-

CDK2. (n.d.). My Cancer Genome. [Link]

-

Aurora kinase B. (n.d.). Wikipedia. [Link]

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed Central. [Link]

-

Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (2005). NIH. [Link]

-

BCR-ABL Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. [Link]

-

Measuring cyclin-dependent kinase activity. (2012). PubMed. [Link]

-

Data Sheet - CDK2 Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (2014). PMC. [Link]

-

(PDF) Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (2025). ResearchGate. [Link]

-

ND‑09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR‑ABL signaling. (2021). Spandidos Publications. [Link]

-

BCR-ABL1 kinase activity measurement in CP-CML and ALL Ph+ patient... (n.d.). ResearchGate. [Link]

-

Graphviz view of a cell cycle canonical signaling pathway with gene... (n.d.). ResearchGate. [Link]

-

A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015). PMC. [Link]

-

Aurora kinase inhibition sensitizes melanoma cells to T-cell-mediated cytotoxicity. (2020). NIH. [Link]

-

DOT Language. (2024). Graphviz. [Link]

-

Command Line. (2025). Graphviz. [Link]

-

User Guide. (n.d.). graphviz 0.21 documentation. [Link]

-

dot. (2022). Graphviz. [Link]

Sources

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elgenelim.com [elgenelim.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 10. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. promega.com [promega.com]

- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of the Cyclopropylmethoxy Moiety in 3-Aminopyrazole Scaffolds: A Technical Guide to 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its metabolic stability and versatile substitution patterns allow for fine-tuning of pharmacological and pharmacokinetic properties. This guide delves into the synthesis, chemical rationale, and potential applications of a specific, high-interest derivative: 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine. We will explore the strategic incorporation of the cyclopropylmethoxy group, a functionality increasingly recognized for its favorable impact on drug-like properties, and provide a comprehensive overview for researchers engaged in the design and synthesis of novel pyrazole-based drug candidates.

Introduction: The Pyrazole Scaffold and the Value of the Cyclopropyl Moiety

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The success of pyrazole-containing drugs underscores the scaffold's ability to present pharmacophoric features in a favorable three-dimensional arrangement for target engagement.

A key strategy in contemporary medicinal chemistry is the introduction of small, conformationally constrained aliphatic rings to modulate a molecule's properties. The cyclopropyl group, in particular, has gained significant traction for its ability to:

-

Enhance Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes.[5]

-

Improve Potency and Selectivity: Its rigid nature can lock the molecule into a bioactive conformation, leading to more favorable binding interactions with the target protein.[3][6]

-

Modulate Physicochemical Properties: The cyclopropyl group can fine-tune lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).[6][7]

This guide focuses on this compound, a molecule that combines the proven pyrazole core with the advantageous cyclopropylmethoxy side chain. This strategic combination makes it a valuable building block for the development of next-generation therapeutics, particularly in areas such as kinase inhibition.[3][8][9][10]

Synthetic Pathways to this compound

While a direct, one-pot synthesis of this compound is not extensively documented in a single source, a robust and logical synthetic strategy can be devised based on established methodologies for analogous pyrazole derivatives. Two primary retrosynthetic approaches are presented here.

Strategy A: O-Alkylation of a Pre-formed Pyrazole Core

This approach leverages the synthesis of a 3-amino-5-hydroxypyrazole intermediate, followed by the introduction of the cyclopropylmethyl group via an O-alkylation reaction.

Caption: Retrosynthetic analysis of Strategy A.

2.1.1. Rationale and Causality

This strategy is advantageous as it builds upon a readily accessible pyrazole precursor. The critical step is the selective O-alkylation of the 5-hydroxy group. The tautomeric nature of 5-hydroxypyrazoles can sometimes lead to a mixture of O- and N-alkylated products. However, by carefully selecting the base and reaction conditions, O-alkylation can be favored. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the pyrazolate anion and the cyclopropylmethyl halide.

2.1.2. Detailed Experimental Protocol

Step 1: Synthesis of 3-Amino-5-hydroxypyrazole

This intermediate can be synthesized from ethyl cyanoacetate and hydrazine hydrate.

-

Materials: Ethyl cyanoacetate, Hydrazine hydrate, Sodium methoxide, Methanol, Hydrochloric acid.

-

Procedure:

-

Dissolve sodium methoxide in methanol in a round-bottom flask under an inert atmosphere.

-

Add ethyl cyanoacetate dropwise to the cooled solution.

-

Slowly add hydrazine hydrate to the reaction mixture and allow it to stir at room temperature.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-amino-5-hydroxypyrazole.[11][12]

-

Step 2: O-Alkylation to form this compound

-

Materials: 3-Amino-5-hydroxypyrazole, Cyclopropylmethyl bromide, Potassium carbonate (anhydrous), Dimethylformamide (DMF).

-

Procedure:

-

Suspend 3-amino-5-hydroxypyrazole and anhydrous potassium carbonate in DMF in a round-bottom flask.

-

Add cyclopropylmethyl bromide dropwise to the suspension at room temperature.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, cool the mixture and pour it into ice water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain this compound.

-

Strategy B: De Novo Pyrazole Ring Formation

This approach involves constructing the pyrazole ring from a β-ketonitrile precursor that already contains the cyclopropylmethoxy moiety.

Caption: Retrosynthetic analysis of Strategy B.

2.2.1. Rationale and Causality

This strategy offers a potentially more direct route to the final product, avoiding the regioselectivity issues of the alkylation step in Strategy A. The key is the successful synthesis of the β-ketonitrile precursor, 3-(cyclopropylmethoxy)-3-oxopropanenitrile. This can be achieved through the acylation of a suitable nitrile with a cyclopropylmethoxy-containing acylating agent. The subsequent cyclization with hydrazine is a classic and high-yielding method for pyrazole formation.

2.2.2. Detailed Experimental Protocol

Step 1: Synthesis of 3-(cyclopropylmethoxy)-3-oxopropanenitrile

-

Materials: Cyclopropylmethanol, Acyl chloride (e.g., ethyl malonyl chloride), Malononitrile, Base (e.g., Sodium hydride), Solvent (e.g., THF).

-

Procedure:

-

Prepare the cyclopropylmethyl ester of malonic acid. This can be achieved by reacting cyclopropylmethanol with a suitable malonic acid derivative.

-

The resulting ester is then reacted with a nitrile source, or alternatively, a more direct acylation of a nitrile carbanion can be performed. A plausible route involves the condensation of ethyl cyclopropylmethoxyacetate with acetonitrile in the presence of a strong base like sodium ethoxide.

-

Step 2: Cyclization to form this compound

-

Materials: 3-(cyclopropylmethoxy)-3-oxopropanenitrile, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve 3-(cyclopropylmethoxy)-3-oxopropanenitrile in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Physicochemical and Spectroscopic Data (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.5-12.0 (br s, 1H, NH), 5.5-6.0 (br s, 2H, NH₂), 5.0-5.2 (s, 1H, pyrazole-H), 3.8-3.9 (d, 2H, O-CH₂), 1.1-1.3 (m, 1H, CH), 0.5-0.7 (m, 2H, CH₂), 0.3-0.5 (m, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 160-162 (C-O), 155-157 (C-NH₂), 85-87 (pyrazole-CH), 72-74 (O-CH₂), 9-11 (CH), 3-5 (CH₂) |

| Mass Spectrometry (ESI+) | m/z: 154.09 [M+H]⁺ |

Note: These are predicted values and may vary based on experimental conditions.

Applications in Drug Discovery

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents, particularly in the field of oncology and inflammatory diseases.

Kinase Inhibitors

The 3-aminopyrazole scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[8] The amino group at the 3-position can act as a key hydrogen bond donor, while the substituent at the 5-position can be tailored to occupy hydrophobic pockets within the kinase domain, thereby enhancing potency and selectivity. The cyclopropylmethoxy group is particularly well-suited for this purpose, offering a balance of lipophilicity and conformational rigidity that can lead to improved binding affinity.[3][9][10]

Caption: Interaction of the scaffold with a kinase active site.

Other Potential Therapeutic Areas

Beyond kinase inhibition, the 3-aminopyrazole scaffold has been explored for a variety of other therapeutic targets. The introduction of the cyclopropylmethoxy group could lead to novel compounds with activity as:

-

Antimicrobial agents: Modifying the pyrazole core can lead to compounds with potent antibacterial and antifungal activity.[13]

-

Anticancer agents: Pyrazole derivatives have shown promise as cytotoxic agents against various cancer cell lines.[3]

-

CNS-active agents: The physicochemical properties imparted by the cyclopropylmethoxy group may enhance blood-brain barrier permeability, opening up possibilities for treating neurological disorders.

Conclusion and Future Directions

This compound represents a strategically designed building block that combines the robust and versatile 3-aminopyrazole core with the advantageous cyclopropylmethoxy moiety. The synthetic routes outlined in this guide, based on established chemical principles, provide a clear path for its laboratory-scale and potential scale-up production. The incorporation of the cyclopropylmethoxy group is a rational design choice aimed at improving metabolic stability, potency, and overall drug-like properties.

Future research should focus on the experimental validation of the proposed synthetic pathways and a thorough investigation of the compound's pharmacological profile. Its utility as a scaffold for generating libraries of novel kinase inhibitors and other potential therapeutic agents warrants significant exploration. As the demand for novel, effective, and safe medicines continues to grow, molecules like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: [Link])

-

Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195. (URL: [Link])

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2533-2555. (URL: [Link])

-

Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Patent US-2005272669-A1 - PubChem. (URL: [Link])

-

Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 45(7), 3121-3127. (URL: [Link])

-

Cyclopropyl-pyrazole derivative and application thereof in agriculture - Eureka | Patsnap. (URL: [Link])

-

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65. (URL: [Link])

-

Pyrazole derivatives, their production and use - European Patent Office - EP 0411507 A1. (URL: [Link])

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3183-3191. (URL: [Link])

-

Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate - PrepChem.com. (URL: [Link])

-

Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL: [Link])

-